molecular formula C15H16N2O2S2 B6509361 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide CAS No. 895467-45-5

2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide

Cat. No.: B6509361
CAS No.: 895467-45-5
M. Wt: 320.4 g/mol
InChI Key: GXYUMOHGXORSAJ-UHFFFAOYSA-N
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Description

2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a sulfur atom, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the heterocyclization of appropriate substrates, which can be achieved through various methods such as cyclization reactions involving sulfur-containing precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques to ensure efficiency and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove oxygen atoms or to saturate double bonds.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Saturated thiophene derivatives.

  • Substitution: : Amides with different substituents.

Scientific Research Applications

2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, such as antimicrobial or antiviral properties.

  • Medicine: : It could be explored for its potential therapeutic effects, possibly in the treatment of diseases.

  • Industry: : Its unique chemical structure makes it useful in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes that play a role in biological processes.

Comparison with Similar Compounds

. Similar compounds might include other thiophene derivatives or compounds with similar functional groups, such as:

  • Thiophene-3-carboxamide

  • 4-Methylphenyl sulfides

  • Propanamide derivatives

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-10-2-4-11(5-3-10)20-9-7-13(18)17-15-12(14(16)19)6-8-21-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYUMOHGXORSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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